

An In-depth Technical Guide to the Structural Characteristics of alpha,omega-Dibromododecane

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Compound of Interest

Compound Name: 1,12-Dibromododecane

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural characteristics of alpha,omega-dibromododecane. The information is presented to be a valuable resource for researchers and professionals involved in chemical synthesis and drug development.

alpha,omega-Dibromododecane, also known as **1,12-dibromododecane**, is a bifunctional long-chain haloalkane. Its structure, consisting of a twelve-carbon aliphatic backbone with terminal bromine atoms, makes it a versatile reagent in organic synthesis.^[1] It is commonly used as a linker or spacer molecule in the synthesis of more complex structures and serves as a key intermediate in the production of various organic compounds.^[1]

Core Structural and Physical Properties

The fundamental structural and physical properties of alpha,omega-dibromododecane are summarized in the table below, providing a quick reference for key quantitative data.

Property	Value
Chemical Formula	C ₁₂ H ₂₄ Br ₂
Molecular Weight	328.13 g/mol [2] [3] [4] [5]
IUPAC Name	1,12-dibromododecane [2]
CAS Number	3344-70-5 [2]
Appearance	White to off-white crystalline solid
Melting Point	38-42 °C [6] [7]
Boiling Point	215 °C at 15 mmHg [6] [7]
Solubility	Soluble in hot methanol and other organic solvents. [1] [6]

Detailed Structural Characteristics

While a definitive crystal structure for alpha,omega-dibromododecane is not readily available in the literature, its structural parameters can be accurately estimated from known values for similar chemical bonds and molecular geometries. The molecule consists of a flexible dodecane chain with sp³ hybridized carbon atoms.

Structural Parameter	Typical Value
C-C Bond Length	~1.54 Å
C-H Bond Length	~1.09 Å
C-Br Bond Length	~1.94 Å
C-C-C Bond Angle	~109.5°
H-C-H Bond Angle	~109.5°
Br-C-C Bond Angle	~109.5°

Spectroscopic Analysis Protocols

The following sections detail the experimental methodologies for the key spectroscopic techniques used to characterize alpha,omega-dibromododecane.

Proton Nuclear Magnetic Resonance (^1H NMR) Spectroscopy

Objective: To confirm the presence and connectivity of hydrogen atoms in the molecule.

Methodology:

- Sample Preparation: Dissolve approximately 10-20 mg of alpha,omega-dibromododecane in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl_3) in a standard 5 mm NMR tube.
- Instrument: A 300 MHz or higher field NMR spectrometer.
- Parameters:
 - Pulse Sequence: Standard single-pulse experiment.
 - Number of Scans: 16-64 scans to achieve adequate signal-to-noise.
 - Relaxation Delay: 1-5 seconds.
 - Spectral Width: 0-12 ppm.
 - Reference: Tetramethylsilane (TMS) at 0 ppm.
- Expected Spectrum: The ^1H NMR spectrum will show characteristic signals for the different methylene groups. The protons on the carbons adjacent to the bromine atoms (α -protons) will be shifted downfield compared to the other methylene protons in the chain.

Carbon-13 Nuclear Magnetic Resonance (^{13}C NMR) Spectroscopy

Objective: To identify the number of non-equivalent carbon atoms and their chemical environments.

Methodology:

- **Sample Preparation:** Prepare a more concentrated sample than for ^1H NMR, typically 50-100 mg of alpha,omega-dibromododecane in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl_3).
- **Instrument:** A 75 MHz or higher field NMR spectrometer.
- **Parameters:**
 - **Pulse Sequence:** Standard proton-decoupled experiment.
 - **Number of Scans:** Several hundred to several thousand scans are typically required due to the low natural abundance of ^{13}C .
 - **Relaxation Delay:** 2-5 seconds.
 - **Spectral Width:** 0-200 ppm.
 - **Reference:** Tetramethylsilane (TMS) at 0 ppm.
- **Expected Spectrum:** Due to the symmetry of the molecule, the ^{13}C NMR spectrum will show fewer than 12 signals. The carbons attached to the bromine atoms will be shifted downfield.

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the characteristic vibrational modes of the functional groups present.

Methodology:

- **Sample Preparation (Solid Film):**
 - Dissolve a small amount of alpha,omega-dibromododecane in a volatile organic solvent (e.g., dichloromethane).
 - Apply a drop of the solution to a salt plate (e.g., KBr or NaCl).
 - Allow the solvent to evaporate, leaving a thin film of the solid on the plate.
- **Instrument:** A standard FTIR spectrometer.
- **Parameters:**

- Spectral Range: 4000-400 cm^{-1} .
- Resolution: 4 cm^{-1} .
- Number of Scans: 16-32 scans.
- Background: A background spectrum of the clean salt plate should be recorded and subtracted from the sample spectrum.
- Expected Spectrum: The FTIR spectrum will be dominated by C-H stretching and bending vibrations. A characteristic C-Br stretching absorption will be observed in the fingerprint region (typically 600-500 cm^{-1}).

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

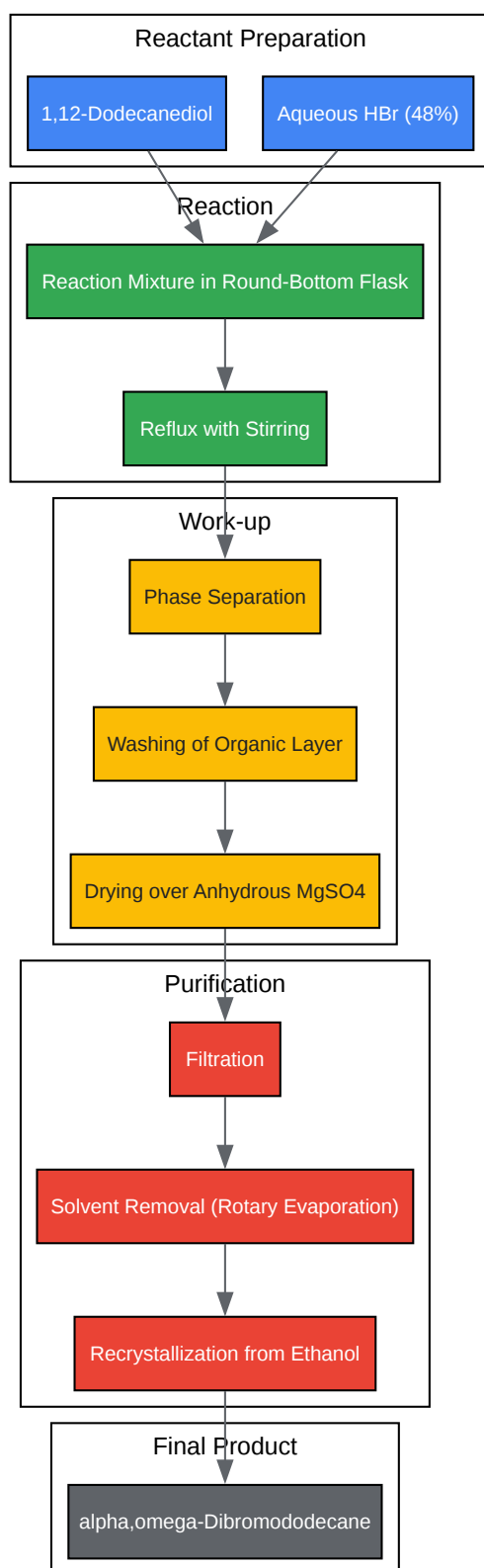
Methodology:

- Sample Preparation: Prepare a dilute solution of alpha,omega-dibromododecane in a volatile organic solvent (e.g., hexane or ethyl acetate).
- Instrument: A gas chromatograph coupled to a mass spectrometer.
- GC Parameters:
 - Column: A non-polar capillary column (e.g., DB-5ms).
 - Injector Temperature: 250 °C.
 - Oven Program: Start at a low temperature (e.g., 100 °C), hold for a few minutes, then ramp to a high temperature (e.g., 280 °C) to ensure elution.
 - Carrier Gas: Helium.
- MS Parameters:
 - Ionization Mode: Electron Impact (EI) at 70 eV.

- Mass Range: 40-400 m/z.
- Ion Source Temperature: 230 °C.
- Expected Data: The mass spectrum will show the molecular ion peak (M^+) and characteristic fragmentation patterns, including the loss of bromine atoms and fragmentation of the alkyl chain. The isotopic pattern of bromine (^{79}Br and ^{81}Br in approximately a 1:1 ratio) will be evident in bromine-containing fragments.

Experimental Workflow: Synthesis of alpha,omega-Dibromododecane

A common laboratory synthesis of alpha,omega-dibromododecane involves the bromination of 1,12-dodecanediol. The following diagram illustrates a typical experimental workflow for this synthesis.



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Caption: Synthesis workflow for alpha,omega-dibromododecane.

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